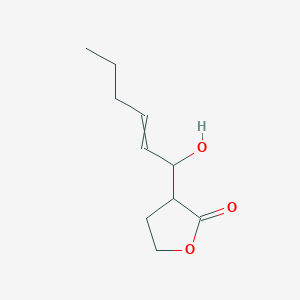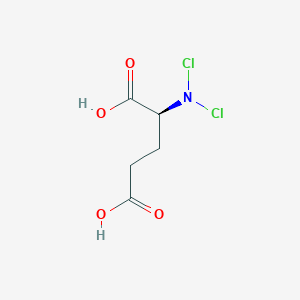
5-Fluoro-1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced at the 5-position of the pyrimidine ring. The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and purification steps to achieve high yields and purity. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
5-Fluoro-1-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential as an anticancer agent due to its ability to
Propriétés
Numéro CAS |
60447-87-2 |
|---|---|
Formule moléculaire |
C6H7FN2O3 |
Poids moléculaire |
174.13 g/mol |
Nom IUPAC |
5-fluoro-1-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7FN2O3/c1-12-3-9-2-4(7)5(10)8-6(9)11/h2H,3H2,1H3,(H,8,10,11) |
Clé InChI |
MFRPGGWOMWHGRO-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=C(C(=O)NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)



![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)




